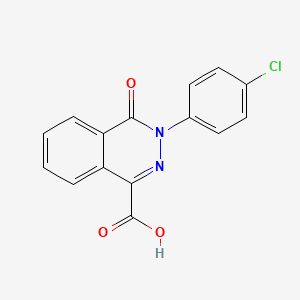
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of a chlorophenyl group and a carboxylic acid function indicates that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of chlorophthalazine derivatives has been described in the literature. A general three-step synthesis approach for 4-substituted chlorophthalazines has been reported, which involves the selective monoaddition of organometallic reagents to N,N-dimethylaminophthalimide, followed by reaction with hydrazine and chlorination with POCl3 to yield chlorophthalazines . Although the specific synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been characterized by extensive intramolecular hydrogen bonds and the formation of dimeric pairs due to intermolecular N-H...O hydrogen bonds . These structural motifs could be relevant to the compound of interest, as similar functional groups are present that could engage in hydrogen bonding.
Chemical Reactions Analysis
Chlorophthalazine derivatives can undergo various chemical transformations. For instance, reactions with different hydrazines can lead to the formation of a variety of heterocyclic compounds . The reactivity of the 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid could be explored in similar reactions to yield novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives can be inferred from related studies. For example, carboxylic acids have been derivatized to form stable 2,4-dinitrophenylhydrazides for analytical purposes, indicating that the carboxylic acid group in the compound of interest could be similarly derivatized . Additionally, the crystal structure of a related compound, N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine, has been determined, which provides insights into the potential crystalline nature and stability of the compound .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis of Derivatives : A study by Anusevičius et al. (2014) describes the synthesis of various derivatives from N-(4-chlorophenyl)-β-alanine, leading to compounds with weak antibacterial activity (Anusevičius et al., 2014).
- Antimicrobial and Antifungal Properties : Research by Sayed et al. (2003) on 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, a related compound, revealed antimicrobial and antifungal activities (Sayed et al., 2003).
Application in Agriculture
- Hybridizing Agents for Wheat : Geng Zeng-yan (2011) developed a new synthesis method for a pyridazine type hybridizing agent for wheat, using a similar compound, 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, indicating potential agricultural applications (Geng Zeng-yan, 2011).
Crystal Structure Analysis
- Crystal Structure Studies : Zou Xia (2001) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration (Zou Xia, 2001).
Antitubercular and Anticancer Activity
- Potential in Antitubercular and Anticancer Treatment : A study by Popat et al. (2003) suggests that similar compounds have been evaluated for their anticancer and antitubercular activity (Popat et al., 2003).
Anti-HIV Activity
- Application in Anti-HIV Drugs : Research by Sulthana et al. (2021) on novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones showed potential anti-HIV activity, indicating the compound's relevance in HIV treatment research (Sulthana et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBUJJAUHQRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)
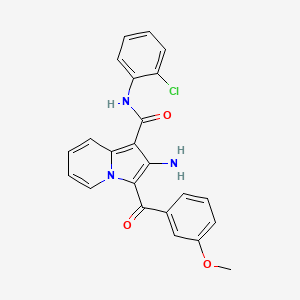
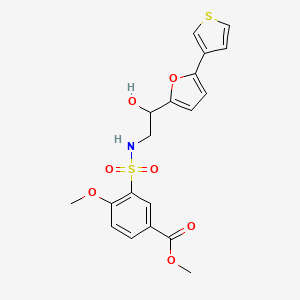
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
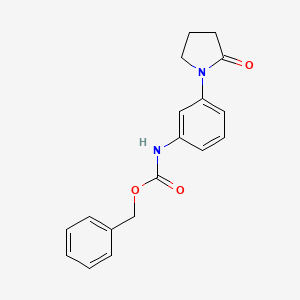


![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
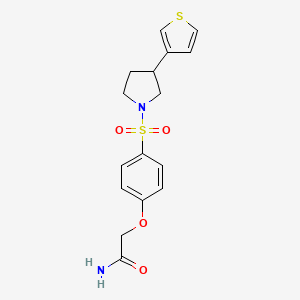
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)